

Introduction: A Specialized Building Block for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-D-Lys(TFA)-OH*

Cat. No.: *B558488*

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In the intricate field of peptide chemistry and the development of novel therapeutics, the choice of amino acid building blocks is paramount. α -Boc-N ϵ -TFA-D-lysine (CAS Number: 96561-04-5) is a highly specialized derivative of the amino acid lysine, engineered for precise control in complex synthetic strategies.^{[1][2]} Also known by its synonym, **Boc-D-Lys(Tfa)-OH**, this compound is not a standard, off-the-shelf reagent but rather a strategic tool for addressing specific challenges in peptide design, such as enhancing proteolytic stability and enabling site-specific modifications.^[1]

This guide provides an in-depth exploration of α -Boc-N ϵ -TFA-D-lysine, moving beyond simple catalog data to explain the causality behind its design and application. We will delve into its physicochemical properties, the rationale of its orthogonal protection scheme, and provide field-proven protocols for its use, empowering researchers to leverage its unique capabilities in their work.

Core Physicochemical and Analytical Data

The reliable application of any chemical reagent begins with a thorough understanding of its fundamental properties. α -Boc-N ϵ -TFA-D-lysine is a white crystalline powder, and its key characteristics are summarized below.^[1] Adherence to recommended storage conditions is critical for maintaining its integrity and ensuring reproducible results in synthesis.

| Property | Value | Source |
|--------------------|---|--------|
| CAS Number | 96561-04-5 | [1] |
| IUPAC Name | (2R)-2-[[[tert-butoxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid | [2][3] |
| Molecular Formula | C ₁₃ H ₂₁ F ₃ N ₂ O ₅ | [1] |
| Molecular Weight | 342.3 g/mol | [1] |
| Melting Point | 103-109 °C | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Optical Rotation | [α] _{D22} = +3 ± 2° (c=1 in Acetone) | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C, sealed in a dry environment | [1][2] |

The Cornerstone of Utility: The Orthogonal Protection Strategy

The primary value of N α -Boc-N ϵ -TFA-D-lysine lies in its dual-protection scheme, which is a classic example of an "orthogonal" system. In peptide synthesis, orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others on the molecule remain intact.[4][5] This principle is fundamental for building complex peptides and performing site-specific modifications.[4][6]

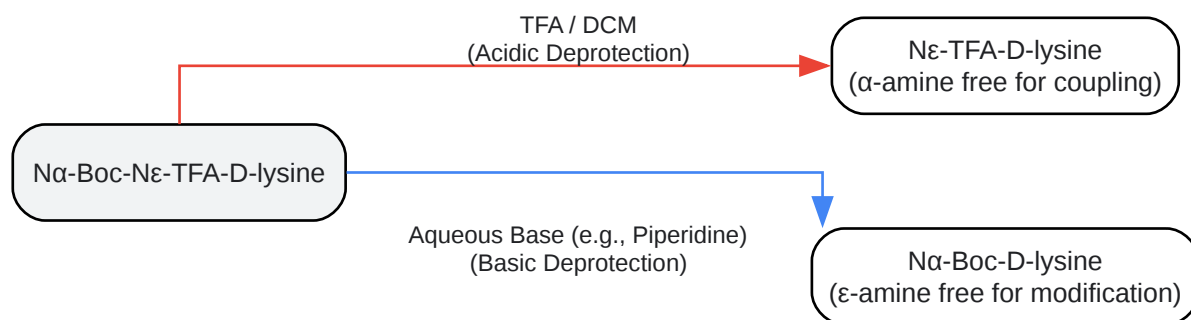
The N α -Boc Group: The Temporary Guardian

The tert-butyloxycarbonyl (Boc) group protects the α -amino group, the site of peptide bond formation.[7] Its critical feature is its lability under moderately acidic conditions, typically using

trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] This allows for its removal at the beginning of each coupling cycle in Boc-based solid-phase peptide synthesis (SPPS) to expose the α -amine for the addition of the next amino acid.

The N ϵ -TFA Group: The Semi-Permanent Shield

The trifluoroacetyl (TFA) group protects the ϵ -amino group of the lysine side chain.[4] Unlike the Boc group, the TFA group is stable to the acidic conditions used for Boc removal.[4] Its removal requires mild basic conditions, such as treatment with an aqueous ammonia solution or piperidine. This differential stability is the essence of the orthogonal strategy. It ensures that the lysine side chain does not participate in unwanted reactions during the elongation of the peptide backbone. Furthermore, it allows for the option of removing the TFA group while the peptide is still attached to the solid support, opening avenues for targeted modifications like biotinylation, fluorophore conjugation, or the synthesis of branched peptides.[4]



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Caption: Orthogonal deprotection of N α -Boc-N ϵ -TFA-D-lysine.

Application in Boc Solid-Phase Peptide Synthesis (SPPS): A Validated Protocol

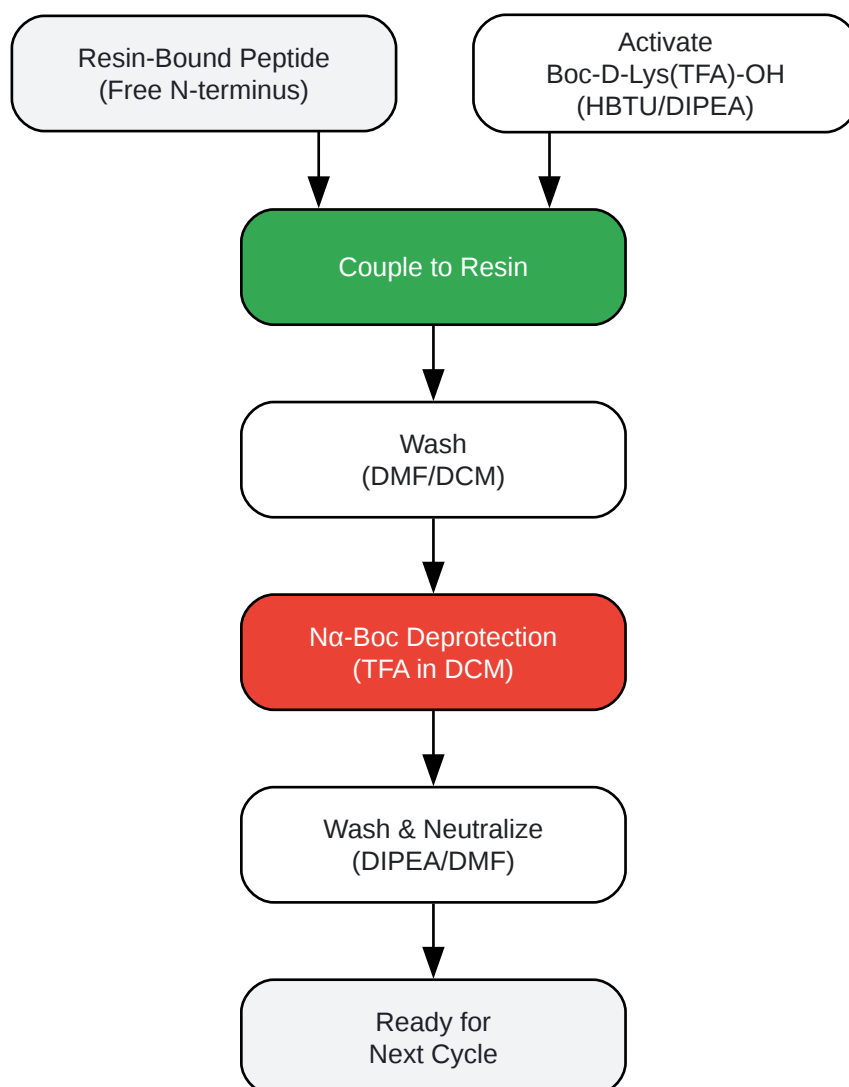
The incorporation of N α -Boc-N ϵ -TFA-D-lysine into a growing peptide chain follows the standard workflow of Boc-SPPS. The protocol below is a self-validating system; successful coupling and deprotection at each step are confirmed by qualitative tests (e.g., ninhydrin test) before proceeding to the next cycle.

Experimental Protocol: Single Coupling Cycle

This protocol assumes a starting point of a resin-bound peptide with a free N-terminal amine.

- Resin Swelling:
 - Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
- Amino Acid Activation:
 - In a separate vessel, dissolve N α -Boc-N ϵ -TFA-D-lysine (2.5 eq.) and an activating agent such as HBTU (2.45 eq.) in DMF.
 - Add N,N-diisopropylethylamine (DIPEA) (5.0 eq.) to the solution.
 - Allow the activation to proceed for 5-10 minutes at room temperature. The causality here is the formation of a highly reactive ester intermediate, primed for nucleophilic attack by the free amine on the resin.
- Coupling Reaction:
 - Drain the DMF from the swollen resin.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.
 - Validation: Perform a ninhydrin test. A negative result (beads remain colorless) indicates complete coupling. If positive, the coupling step should be repeated.
- Washing:
 - Drain the reaction mixture.
 - Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove excess reagents and byproducts.
- N α -Boc Deprotection:

- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. This step cleaves the Boc group, exposing a new N-terminal amine for the next coupling cycle.^[7]
- Causality: The high acidity protonates the tert-butyl group, leading to its elimination as isobutylene and carbon dioxide, liberating the free amine.
- Washing and Neutralization:
 - Wash the resin with DCM (3x) to remove residual TFA.
 - Neutralize the protonated N-terminal amine by washing with a 10% DIPEA solution in DMF (2x), followed by DMF washes (3x). The resin is now ready for the next amino acid coupling cycle.



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Caption: Workflow for a single coupling cycle in Boc-SPPS.

Field-Proven Insights and Strategic Considerations Rationale for Using a D-Amino Acid

The incorporation of D-amino acids, such as D-lysine, is a well-established strategy to enhance the stability of peptides against enzymatic degradation.[9] Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the resulting peptide becomes a poor substrate for these enzymes, significantly increasing its in vivo half-life—a critical attribute for peptide-based drugs.

On-Resin Side Chain Modification

A key advantage of the TFA protecting group is the ability to deprotect it orthogonally on the resin. After the peptide sequence is complete, the resin can be treated with a mild base (e.g., 20% piperidine in DMF) to selectively remove the N ϵ -TFA group, exposing the lysine side-chain amine. This free amine can then be reacted with a variety of agents (e.g., activated esters of fluorophores, biotin, or polyethylene glycol) to create specifically labeled or modified peptides before the final cleavage from the resin.

Conclusion: A Tool for Precision and Innovation

N α -Boc-N ϵ -TFA-D-lysine is more than a mere reagent; it is an enabling tool for the modern peptide chemist. Its unique combination of a D-configuration and an orthogonal protection strategy provides a robust solution for enhancing peptide stability and facilitating complex, site-specific modifications. By understanding the chemical principles behind its design and applying validated protocols, researchers, scientists, and drug development professionals can confidently incorporate this building block to advance the frontiers of peptide-based science and therapeutics.

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